3-Bromopyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a bromine atom attached to a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the bromination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups attached.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyrazolo[1,5-a]pyrazin-4-one: This compound is similar in structure but contains a carbonyl group instead of an amine group.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar pyrazolo core but with a different ring fusion pattern.
Uniqueness
3-Bromopyrazolo[1,5-a]pyrazin-4-amine is unique due to the presence of the amine group, which allows for further functionalization and derivatization. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules and materials .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H,(H2,8,9) |
InChI Key |
ABLKNZAQOZOUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=N1)N |
Origin of Product |
United States |
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